1-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-3-phenylthiourea
Description
1-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-3-phenylthiourea is a thiourea derivative characterized by a hydroxyethyl group attached to a 4-nitrophenyl ring and a phenylthiourea moiety. The hydroxy group may enhance solubility through hydrogen bonding, while the nitro group confers electron-withdrawing effects, influencing reactivity and stability .
Properties
IUPAC Name |
1-[2-hydroxy-2-(4-nitrophenyl)ethyl]-3-phenylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c19-14(11-6-8-13(9-7-11)18(20)21)10-16-15(22)17-12-4-2-1-3-5-12/h1-9,14,19H,10H2,(H2,16,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESXXJDWYDIVFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NCC(C2=CC=C(C=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-3-phenylthiourea typically involves the reaction of 2-(4-nitrophenyl)ethanol with phenyl isothiocyanate under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial-grade solvents and reagents, as well as optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-3-phenylthiourea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens like bromine or chlorine for halogenation.
Major Products
Oxidation: Formation of 1-[2-Oxo-2-(4-nitrophenyl)ethyl]-3-phenylthiourea.
Reduction: Formation of 1-[2-Hydroxy-2-(4-aminophenyl)ethyl]-3-phenylthiourea.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-3-phenylthiourea has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-3-phenylthiourea depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and covalent modifications. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects.
Comparison with Similar Compounds
Structural and Functional Differences
- Nitro Group Positioning: The target compound’s 4-nitrophenyl group contrasts with analogs like 1-(2-nitrophenyl)-3-phenyl-2-thiourea (72602-73-4) , where the nitro group is at the 2-position.
- Hydroxyethyl vs. Selenium : Compared to DS036 , which contains a methylselanyl group, the hydroxyethyl group in the target compound may reduce toxicity while offering hydrogen-bonding capabilities. However, selenium in DS036 enhances corrosion inhibition efficiency in acidic environments (up to 92% at 10 μM) .
- Aromatic Substitutions : The indole-containing thiourea (362502-81-6) and diazenyl derivative exhibit extended conjugation, favoring applications in optoelectronics or as enzyme inhibitors, whereas the target compound’s nitro and hydroxy groups may prioritize stability and solubility.
Physicochemical Properties
- Solubility: The hydroxy group in the target compound likely improves aqueous solubility compared to non-polar analogs like 1-(2,4-dimethylphenyl)-3-methylthiourea .
- Thermal Stability : Nitro groups generally increase thermal stability but may reduce biocompatibility compared to methyl or fluorine substituents (e.g., 338403-79-5 ).
Biological Activity
1-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-3-phenylthiourea is an organic compound notable for its unique structural features, which include a thiourea group and a nitrophenyl substitution. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure
The compound's IUPAC name is 1-[2-hydroxy-2-(4-nitrophenyl)ethyl]-3-phenylthiourea, with the following molecular formula: . The presence of the nitro group is significant as it contributes to the compound's reactivity and biological activity.
Synthesis
The synthesis typically involves the reaction of 2-(4-nitrophenyl)ethanol with phenyl isothiocyanate under basic conditions. Key steps include:
- Reagents : 2-(4-nitrophenyl)ethanol, phenyl isothiocyanate, sodium hydroxide (or potassium carbonate), ethanol (or methanol).
- Procedure : The reaction is conducted at room temperature or slightly elevated temperatures, followed by purification through recrystallization or chromatography.
The biological activity of 1-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-3-phenylthiourea is largely attributed to its ability to interact with various molecular targets within biological systems. These interactions may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes through competitive or non-competitive mechanisms.
- Reactive Intermediates : The nitro group can undergo bioreduction to generate reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Anticancer Properties
In addition to antimicrobial effects, there is growing evidence supporting the anticancer potential of this compound. Studies have shown that it can induce apoptosis in cancer cell lines such as:
- Breast Cancer (MCF-7) : IC50 value observed at 25 µM.
- Lung Cancer (A549) : IC50 value observed at 30 µM.
These findings suggest that the compound may serve as a scaffold for developing new anticancer agents.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of 1-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-3-phenylthiourea against multi-drug resistant strains. The results indicated a promising potential for use in developing new antibiotics.
Study on Cancer Cell Lines
Another study focused on the compound's effects on various cancer cell lines. It reported that treatment with this thiourea derivative led to significant reductions in cell viability and induced apoptosis through mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
